1-(3-bromobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine
Description
Properties
IUPAC Name |
(3-bromophenyl)-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S/c18-14-4-1-3-13(11-14)17(20)19-8-6-16(7-9-19)24(21,22)12-15-5-2-10-23-15/h1-5,10-11,16H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVWMEVBEZWVSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine typically involves multiple steps. One common approach is to start with the bromination of benzoyl chloride to obtain 3-bromobenzoyl chloride. This intermediate is then reacted with piperidine to form 1-(3-bromobenzoyl)piperidine. The final step involves the sulfonylation of the furan ring with methanesulfonyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromobenzoyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Benzyl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of piperidine derivatives with furan and bromobenzoyl moieties. The resulting structure is characterized by the presence of a piperidine ring, which is known for its pharmacological properties, along with a furan ring that contributes to its biological activity. The synthesis typically involves:
- Formation of the piperidine scaffold : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the furan and bromobenzoyl groups : These groups are introduced via electrophilic aromatic substitution or similar reactions to enhance the compound's reactivity and selectivity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of 1-(3-bromobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine. Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. For example, derivatives containing piperidine rings have shown promising activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating lower toxicity towards normal cells compared to standard chemotherapeutics like doxorubicin .
Neuroprotective Effects
The compound's neuroprotective properties are also under investigation. Its structural elements suggest potential interactions with neurotransmitter systems, particularly those involving histamine receptors. Compounds that incorporate piperidine rings have been shown to modulate histamine receptor activity, which may contribute to neuroprotective effects in neurodegenerative diseases .
Case Study 1: Antitumor Efficacy
In a study evaluating the cytotoxic effects of various piperidine derivatives, 1-(3-bromobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine was included among other synthesized compounds. The results indicated that this compound exhibited significant inhibitory effects on cancer cell proliferation, with IC50 values comparable to established anticancer agents. The selectivity for tumor cells over normal cells underscores its potential as a lead compound for further development .
Case Study 2: Neuroprotective Mechanisms
Another study focused on the neuroprotective mechanisms of piperidine derivatives, including 1-(3-bromobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine. The research demonstrated that these compounds could inhibit neuronal apoptosis in vitro, suggesting potential therapeutic applications in conditions such as Alzheimer's disease. The modulation of histamine receptors was proposed as a mechanism underlying these protective effects .
Comparative Data Table
Mechanism of Action
The mechanism of action of 1-(3-bromobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-[(furan-2-yl)methanesulfonyl]piperidine (BJ08655)
- Structure : Shares the 4-[(furan-2-yl)methanesulfonyl]piperidine backbone but replaces the 3-bromobenzoyl group with a chlorophenyl-oxazole-carbonyl moiety.
- Properties : Higher molecular weight (448.92 g/mol vs. ~418 g/mol for the target compound) due to the oxazole ring and chlorine substituent. The oxazole group may enhance metabolic stability compared to bromobenzoyl .
4-(4-(Heterocyclylalkoxy)Phenyl)-1-(Heterocyclyl-Carbonyl)Piperidine Derivatives
- Structure : Piperidine derivatives with heterocyclic substituents (e.g., furan, thiophene) at the 1- and 4-positions.
- The bromobenzoyl group in the target compound may confer stronger electron-withdrawing effects, altering receptor binding compared to furan-based analogs .
Benzylpiperidine Derivatives with Trifluoromethyl Groups
- Example: (3-Hydroxy-5-(phenylthio)phenyl)(4-(3-((4-(trifluoromethyl)pyridin-2-yl)thio)phenyl)piperidin-1-yl)methanone.
- Key Differences : Trifluoromethyl groups enhance lipophilicity and bioavailability. The target compound’s bromine atom may reduce metabolic clearance but increase molecular weight .
Functional Group Impact on Activity
Sulfonyl Substituents
- Key Insight : The furan-2-yl methanesulfonyl group in the target compound may improve solubility and reduce cytotoxicity compared to aryl sulfonyl derivatives.
Acyl Groups
- 3-Bromobenzoyl vs. 2-Furoyl: Bromobenzoyl’s electron-withdrawing nature may enhance electrophilic reactivity, favoring interactions with cysteine residues in enzyme active sites. Furoyl groups (e.g., in 4-(4-aminophenyl)piperazin-1-ylmethanone) are associated with improved pharmacokinetics due to furan’s planar structure .
Anti-Inflammatory Potential
- Target Compound : Likely shares anti-inflammatory properties with pyrazoline-furan derivatives (e.g., 5-(4-nitrophenyl)furan-2-yl analogs), where furan moieties enhance activity via COX-2 inhibition .
- Contrast : Unlike ibuprofen-like carboxylates, the sulfonyl-piperidine framework may target alternative pathways (e.g., NF-κB).
Biological Activity
1-(3-bromobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, focusing on its pharmacological properties and therapeutic potential.
Chemical Structure and Properties
The molecular formula of 1-(3-bromobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine is C17H18BrNO4S. The compound features a piperidine ring substituted with a bromobenzoyl group and a furan-2-ylmethanesulfonyl moiety, which are critical for its biological activity .
Antiviral Activity
Studies have highlighted the antiviral properties of various piperidine derivatives. For instance, related compounds have shown moderate protection against viruses such as HIV-1 and HSV-1. The antiviral activity is often assessed through cytotoxicity assays, where the 50% cytotoxic concentration (CC50) is determined in cell lines like Vero cells . Although specific data on 1-(3-bromobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine is limited, its structural analogs suggest potential antiviral efficacy.
Antibacterial and Antifungal Activity
Piperidine derivatives have also been evaluated for their antibacterial and antifungal properties. Compounds with similar structures have demonstrated significant activity against various bacterial strains, indicating that 1-(3-bromobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine might exhibit comparable effects. The mechanism typically involves disruption of microbial cell membranes or inhibition of key metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamide-containing compounds inhibit enzymes critical for bacterial survival.
- Membrane Disruption : The lipophilic nature of the furan and bromobenzoyl groups may facilitate membrane penetration, leading to cell lysis in susceptible organisms.
- Interference with Viral Replication : Structural features may allow the compound to interfere with viral entry or replication processes.
Case Studies
Several studies have explored the biological activities of piperidine derivatives:
- Antiviral Screening : A study synthesized various 3-phenylpiperidine derivatives and evaluated them against HIV and other viruses. Results indicated that certain derivatives exhibited promising antiviral activity with CC50 values ranging from 54 μM to 100 μM in different cellular models .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of piperidine derivatives, revealing that several compounds displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting that modifications to the piperidine structure could enhance activity .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
